MsbA-IN-5
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Overview
Description
MsbA-IN-5 is a potent and highly selective inhibitor of the lipopolysaccharide transporter MsbA. It has an inhibitory concentration (IC50) value of 2 nanomolar. This compound exhibits inhibitory activity against Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae, with minimum inhibitory concentrations of 12 micromolar, 12 micromolar, and 25 micromolar, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MsbA-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as nucleophilic substitution, condensation, and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
MsbA-IN-5 primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reaction conditions typically involve solvents like dimethyl sulfoxide or acetonitrile and temperatures ranging from room temperature to 100°C.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used. Conditions include acidic or basic environments and temperatures between 0°C and 50°C.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. Conditions often involve inert atmospheres and temperatures from -20°C to 25°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of this compound.
Scientific Research Applications
MsbA-IN-5 is extensively used in scientific research due to its potent inhibitory activity against the MsbA transporter. Its applications include:
Chemistry: Studying the structure-activity relationship of MsbA inhibitors and developing new antibacterial agents.
Biology: Investigating the role of MsbA in bacterial physiology and its potential as a target for antibacterial therapy.
Medicine: Exploring the therapeutic potential of this compound in treating infections caused by Gram-negative bacteria.
Industry: Developing new antibacterial coatings and materials for medical devices and surfaces
Mechanism of Action
MsbA-IN-5 exerts its effects by binding to the transmembrane domains of the MsbA transporter. This binding induces conformational changes that inhibit the transporter’s function, preventing the translocation of lipopolysaccharides across the bacterial inner membrane. The inhibition of MsbA disrupts the biogenesis of the bacterial outer membrane, leading to bacterial cell death .
Comparison with Similar Compounds
MsbA-IN-5 is unique due to its high selectivity and potency as an MsbA inhibitor. Similar compounds include:
Tetrahydrobenzothiophene 1 (TBT1): Another MsbA inhibitor with a different mechanism of action.
G247: An MsbA inhibitor that binds to a different site on the transporter and induces distinct conformational changes
These compounds highlight the diversity of MsbA inhibitors and their potential for developing new antibacterial therapies.
Properties
Molecular Formula |
C23H19Cl2N5O |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
4-cyclopropyl-6-[(1S)-1-(2,6-dichlorophenyl)ethoxy]-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]quinoline |
InChI |
InChI=1S/C23H19Cl2N5O/c1-13(22-18(24)3-2-4-19(22)25)31-16-8-9-20-17(11-16)23(14-5-6-14)15(12-26-20)7-10-21-27-29-30-28-21/h2-4,7-14H,5-6H2,1H3,(H,27,28,29,30)/b10-7+/t13-/m0/s1 |
InChI Key |
MKYKJTCWOHWXDW-RSPDNQDQSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C4=NNN=N4)C5CC5 |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC4=NNN=N4)C5CC5 |
Origin of Product |
United States |
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